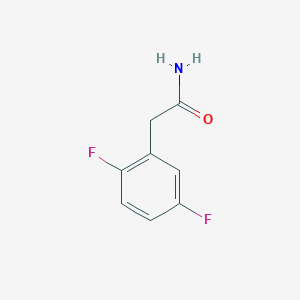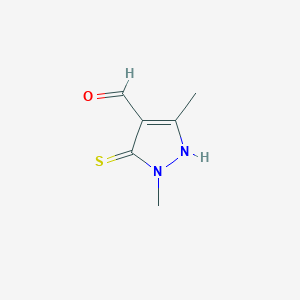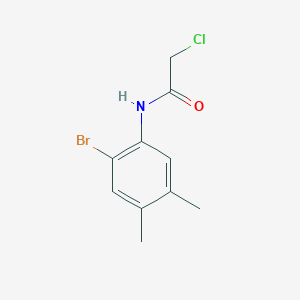
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromo-substituted aromatic ring and a chloroacetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4,5-dimethylphenyl.
Acylation: The brominated compound is then reacted with chloroacetyl chloride (ClCH₂COCl) in the presence of a base like pyridine or triethylamine to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, though care must be taken to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-2-methylbenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-8(11)9(4-7(6)2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |
Clé InChI |
ZTWICYRHGNZZNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
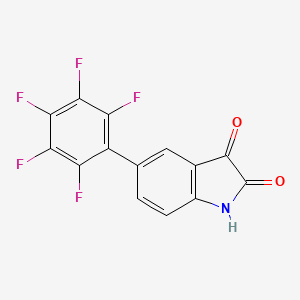
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
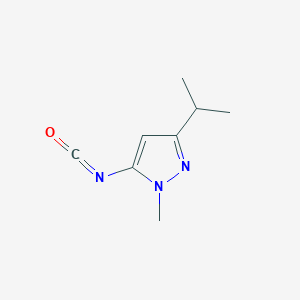
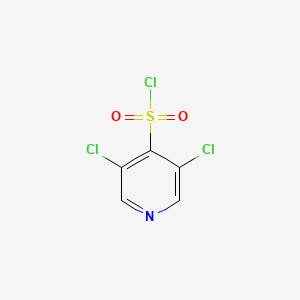
![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
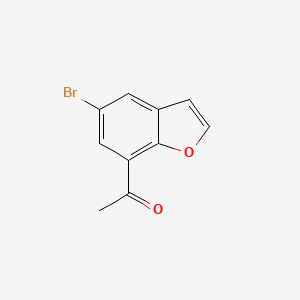
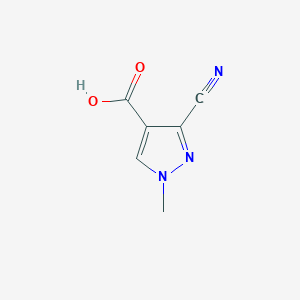
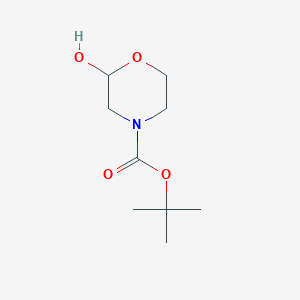
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)
